molecular formula C14H21NO2 B14834332 3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline

3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline

Cat. No.: B14834332
M. Wt: 235.32 g/mol
InChI Key: ATCOZIZKLSEHNO-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.325 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an aniline ring, along with two methyl groups on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with cyclopropyl and isopropyl halides in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the halides are replaced by the corresponding alkoxy groups.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyclopropoxy and isopropoxy groups provides distinct steric and electronic effects, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-cyclopropyloxy-N,N-dimethyl-2-propan-2-yloxyaniline

InChI

InChI=1S/C14H21NO2/c1-10(2)16-14-12(15(3)4)6-5-7-13(14)17-11-8-9-11/h5-7,10-11H,8-9H2,1-4H3

InChI Key

ATCOZIZKLSEHNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1OC2CC2)N(C)C

Origin of Product

United States

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